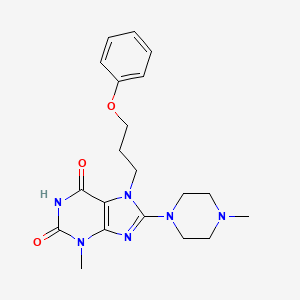
3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26N6O3 and its molecular weight is 398.467. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analgesic Activity
The compound 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, a derivative of purine-2,6-dione, has been studied for its analgesic activity. Research indicates significant analgesic and anti-inflammatory effects in this class of compounds, with some derivatives outperforming reference drugs like acetylic acid in efficacy. This highlights their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Psychotropic Potential
Another research focus is on the psychotropic potential of derivatives of purine-2,6-dione. Studies have shown that some derivatives, including those structurally similar to the compound , act as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), exhibiting antidepressant and anxiolytic properties. This suggests a promising avenue for the development of new psychotropic medications (Chłoń-Rzepa et al., 2013).
Kinase Inhibition in Cancer Therapy
The compound's derivatives have been explored for their role in kinase inhibition, particularly targeting EGFR-activating and drug-resistance mutations in non-small-cell lung cancer (NSCLC). Specific derivatives demonstrated potent in vitro antitumor potency and significant in vivo antitumor effects, indicating their potential as effective cancer therapeutics (Yang et al., 2012).
Affinity for Serotonin Receptors
Research on derivatives containing the pyrimido[2,1-f]purine fragment has shown high affinity for serotonin receptors, particularly 5-HT(1A) and 5-HT(2A). These compounds, due to their receptor affinity, have potential applications in treating conditions like anxiety and depression (Jurczyk et al., 2004).
Versatility in Organic Synthesis
The structure of the compound allows for its use as a versatile substrate in organic synthesis. This includes reactions to the C–C double bond by various reagents, showcasing its adaptability in synthesizing a range of chemical products (Liebscher & Jin, 1999).
Anticonvulsant Properties
Some derivatives of the compound have been synthesized and tested for anticonvulsant activity. They showed potential in models like the maximum electroshock (MES) seizure and pentetrazole (sc PTZ) seizure threshold tests, indicating their utility in developing new treatments for epilepsy and related disorders (Obniska et al., 2005).
Eigenschaften
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-23-10-12-25(13-11-23)19-21-17-16(18(27)22-20(28)24(17)2)26(19)9-6-14-29-15-7-4-3-5-8-15/h3-5,7-8H,6,9-14H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPSIKLASOWWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CCCOC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


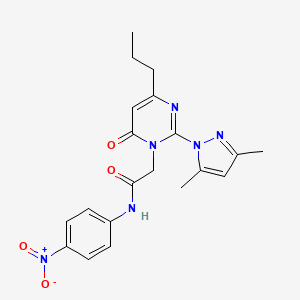

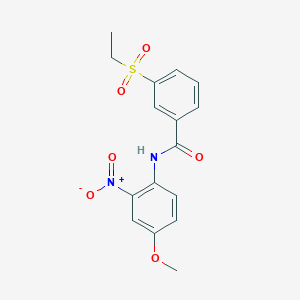
![4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2982553.png)
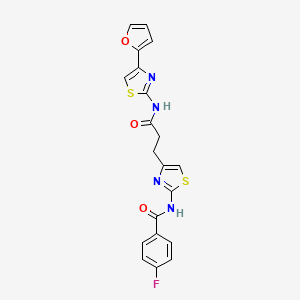
![2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B2982555.png)
![1'-(2-(naphthalen-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982557.png)
![3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2982560.png)
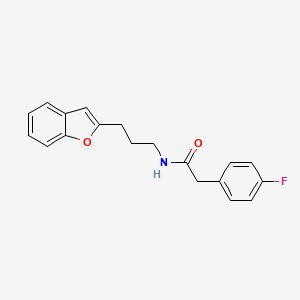
![2-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2982562.png)


